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Introduction

CHK-336 is a first-in-class, orally available, and liver-targeted small molecule inhibitor of lactate
dehydrogenase A (LDHA).[1] Developed by Chinook Therapeutics, now a Novartis company,
CHK-336 is under investigation for the treatment of primary hyperoxaluria (PH).[1] By
selectively inhibiting LDHA, the enzyme responsible for the final step in hepatic oxalate
synthesis, CHK-336 aims to reduce the overproduction of oxalate that characterizes all forms
of primary hyperoxaluria.[1][2] Preclinical studies have demonstrated the potential of CHK-336
to significantly lower urinary oxalate levels in relevant animal models.[3][4]

These application notes provide a detailed overview of the animal models and experimental
protocols utilized in the preclinical evaluation of CHK-336, based on publicly available
information.

Mechanism of Action and Target Pathway

CHK-336 targets the terminal step of hepatic oxalate production. In primary hyperoxalurias,
genetic defects lead to the accumulation of glyoxylate, which is then converted to oxalate by
LDHA. CHK-336 directly inhibits LDHA, thereby blocking this conversion and reducing the
overall oxalate load. The liver-targeted distribution of CHK-336 is designed to maximize its
therapeutic effect at the primary site of oxalate overproduction while minimizing potential
systemic side effects.[5]
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Figure 1: Simplified signaling pathway of CHK-336 mechanism of action.
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Animal Models for Efficacy and Pharmacodynamic
Studies

The preclinical development of CHK-336 has utilized several key animal models to establish its
efficacy and pharmacodynamic profile. These models are designed to mimic the
pathophysiology of primary hyperoxaluria.

Genetically Engineered Mouse Models of Primary
Hyperoxaluria

o Agxt Knockout (KO) Mouse Model for Primary Hyperoxaluria Type 1 (PH1): This model is
created through the genetic deletion of the Agxt gene, which encodes the enzyme alanine-
glyoxylate aminotransferase. The absence of this enzyme leads to the accumulation of
glyoxylate and subsequent overproduction of oxalate, mirroring the human PH1 condition.
These mice exhibit significant hyperoxaluria and may develop calcium oxalate crystals in
their urine.[6]

e Grhpr Knockout (KO) Mouse Model for Primary Hyperoxaluria Type 2 (PH2): This model
involves the knockout of the Grhpr gene, which codes for the enzyme glyoxylate
reductase/hydroxypyruvate reductase. Deficiency of this enzyme also results in increased
glyoxylate levels and hyperoxaluria, characteristic of PH2 in humans.[7]

Rat Pharmacodynamic Model

A pharmacodynamic model in rats is used to assess the in vivo activity of CHK-336 by tracing
the metabolic conversion of a labeled precursor to oxalate.[2] This model is crucial for
demonstrating target engagement and the dose-dependent effects of the inhibitor.

Experimental Protocols

The following sections outline the methodologies for key experiments conducted in the
preclinical evaluation of CHK-336.

Protocol 1: Efficacy Assessment in PH1 and PH2 Mouse
Models
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Objective: To evaluate the in vivo efficacy of CHK-336 in reducing urinary oxalate excretion in
genetically engineered mouse models of primary hyperoxaluria.

Experimental Workflow:
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Figure 2: Experimental workflow for efficacy studies in mouse models.

Methodology:

e Animal Acclimatization: House Agxt KO or Grhpr KO mice in individual metabolic cages for
acclimatization for at least 3 days. Provide standard chow and water ad libitum.

e Treatment Administration:
o Divide mice into treatment and vehicle control groups.

o Administer CHK-336 orally via gavage once daily. While specific preclinical doses are not
publicly available, studies mention the use of "low, once-daily oral doses".[2]

o The vehicle control group receives the same volume of the vehicle used to formulate
CHK-336.

o A study in the PH2 mouse model involved a 7-day treatment period.[4]

» Urine Collection: Collect 24-hour urine samples at baseline and at specified time points
during the treatment period.

e Sample Analysis:

o Centrifuge urine samples to remove any precipitates.
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o Analyze urine for oxalate and creatinine concentrations using a validated liquid
chromatography-tandem mass spectrometry (LC-MS/MS) method.

o Normalize urinary oxalate excretion to creatinine levels to account for variations in urine
output.

o Data Analysis: Compare the mean urinary oxalate/creatinine ratio between the CHK-336
treated groups and the vehicle control group using appropriate statistical methods.

Protocol 2: Pharmacodynamic Assessment in Rats

Objective: To determine the in vivo pharmacodynamic effect of CHK-336 on the conversion of
glyoxylate to oxalate.

Methodology:
o Animal Preparation: Acclimatize male Sprague-Dawley rats for several days before the study.
o CHK-336 Administration: Administer a single oral dose of CHK-336 or vehicle control.

o Tracer Administration: At a specified time post-CHK-336 administration, administer a solution
of 13Cz-labeled glycolate via an appropriate route (e.g., subcutaneous or intravenous
injection).

» Urine Collection: House rats in metabolic cages and collect urine over a defined period (e.qg.,
24 hours).

o Sample Analysis:

o Measure the concentration of 13Cz-labeled oxalate in the collected urine using a validated
LC-MS/MS method.

o Normalize the urinary 13Cz-oxalate excretion to creatinine levels.

o Data Analysis: Compare the amount of 3Cz-oxalate recovered in the urine of CHK-336-
treated rats versus vehicle-treated rats to determine the percentage of inhibition of the
metabolic conversion.
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Protocol 3: Pharmacokinetic (PK) Studies

Objective: To characterize the pharmacokinetic profile of CHK-336 in various animal species.
Methodology:

« Animal Models: Conduct studies in mice, rats, and monkeys.[4]

e Study Design:

o Single Ascending Dose (SAD): Administer single oral doses of CHK-336 at increasing
dose levels.

o Multiple Ascending Dose (MAD): Administer once-daily oral doses of CHK-336 for a
specified duration (e.g., 7 or 14 days) at increasing dose levels.

o Sample Collection: Collect blood samples at various time points post-dosing. Process blood
to obtain plasma.

o Bioanalysis: Quantify the concentration of CHK-336 in plasma samples using a validated
bioanalytical method, such as LC-MS/MS.

o Data Analysis: Calculate key pharmacokinetic parameters including:

[e]

Cmax (Maximum plasma concentration)

(¢]

Tmax (Time to reach Cmax)

[¢]

AUC (Area under the plasma concentration-time curve)

[¢]

t%2 (Elimination half-life)

[e]

Oral bioavailability (F%)

Protocol 4: Toxicology Studies

Objective: To assess the safety profile of CHK-336 in preclinical animal models.

Methodology:
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e Animal Models: Typically conducted in a rodent (e.g., rat) and a non-rodent species (e.g.,
dog or monkey).

o Study Design: Administer CHK-336 daily for a specified duration (e.g., 28 or 90 days) at
multiple dose levels, including a high dose, a mid-dose, a low dose, and a vehicle control.

e Endpoints:
o Clinical Observations: Daily monitoring for any signs of toxicity.
o Body Weight and Food Consumption: Measured weekly.
o Hematology and Clinical Chemistry: Blood analysis at specified intervals.
o Urinalysis: Conducted at specified intervals.
o Gross Pathology: Macroscopic examination of all organs at necropsy.
o Histopathology: Microscopic examination of a comprehensive list of tissues.

Data Presentation

The following tables summarize the types of quantitative data generated from preclinical
studies of CHK-336. Note: Specific values from non-public studies are not available and are
represented with "Data Not Available” (N/A). The provided values are based on publicly
available information.

Table 1: In Vitro Potency of CHK-336

Assay Species ICso0 Reference
LDHA Enzyme

o Human 0.4 nM [8]
Inhibition

Hepatocyte Oxalate ] ]
] Multiple Species 80-131nM [8]
Production

Table 2: lllustrative Efficacy Data in Agxt KO (PH1) Mice
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Mean Urinar
y % Reduction vs.

Treatment Group N Oxalate/Creatinine .
Vehicle
(pmol/mmol)
Vehicle Control 10 N/A -
CHK-336 (Low Dose) 10 N/A N/A
CHK-336 (Mid Dose) 10 N/A N/A
CHK-336 (High Dose) 10 N/A N/A

Preclinical studies reported dose-dependent reductions to levels observed in wild-type mice.[8]

Table 3: lllustrative Pharmacokinetic Parameters of CHK-336

Dose
Speci (mglk Cmax T (hr) AUC t'% (hr)
ecies m , max (hr r
- bt (ng/mL) (ng-hr/mL) :
oral)
Mouse N/A N/A N/A N/A N/A
Rat N/A N/A N/A N/A N/A
Monkey N/A N/A N/A N/A N/A

Pharmacokinetic studies in mice, rats, and monkeys have been conducted, demonstrating a
favorable liver-distribution profile.[4]

Table 4: lllustrative Findings from a 28-Day Rodent Toxicology Study

Dose Group (mg/kg/day) Key Observations
0 (Vehicle) No adverse findings
Low Dose No adverse findings
Mid Dose No adverse findings
High Dose N/A
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Rodent toxicity studies have established wide safety margins for CHK-336.[8]

Conclusion

The preclinical data for CHK-336, generated using robust and disease-relevant animal models,
demonstrate its potential as a targeted therapy for primary hyperoxaluria. The Agxt and Grhpr
knockout mouse models provide a strong platform for evaluating the in vivo efficacy of LDHA
inhibitors, while the rat pharmacodynamic model allows for the direct assessment of target
engagement. The favorable pharmacokinetic and safety profile observed in preclinical species
has supported the advancement of CHK-336 into clinical development. These application notes
and protocols provide a framework for researchers engaged in the study of CHK-336 and other
novel therapies for primary hyperoxaluria.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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